molecular formula C26H36IN2O7P B1668531 GABAB receptor antagonist 2

GABAB receptor antagonist 2

Cat. No.: B1668531
M. Wt: 646.5 g/mol
InChI Key: RLYLJDJFHZHCTR-GCJKJVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GABAB Receptor Antagonist 2 (hereafter referred to as "Antagonist 2") is a selective and potent inhibitor of GABAB receptors, a class of metabotropic GABA receptors critical for modulating synaptic transmission in the central and peripheral nervous systems. These antagonists block pre- and postsynaptic GABAB receptors, influencing neurotransmitter release, synaptic plasticity, and behaviors ranging from anxiety to addiction .

Key properties of Antagonist 2 include:

  • Selectivity: High specificity for GABAB receptors over other GABA receptor subtypes (e.g., GABAA or GABAC) .
  • Blood-Brain Barrier (BBB) Penetration: Demonstrated in vivo efficacy due to BBB permeability, distinguishing it from earlier antagonists like phaclofen .
  • Therapeutic Potential: Implicated in treating depression, anxiety, and absence seizures by modulating GABAergic signaling .

Preparation Methods

Chemical Structure and Physicochemical Properties

2-Hydroxysaclofen (IUPAC name: (2S)-3-[(1S)-1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropylphosphinic acid) is a phosphinic acid derivative with a dichlorophenyl group and a hydroxylated propyl chain (Fig. 1). Its molecular formula is C11H15Cl2NO3P , and it has a molecular weight of 326.12 g/mol. The compound exhibits a pKa of approximately 2.1 (phosphinic acid group) and 9.4 (secondary amine), contributing to its solubility in polar solvents like water and ethanol.

Table 1: Physicochemical Properties of 2-Hydroxysaclofen

Property Value
Molecular Formula C11H15Cl2NO3P
Molecular Weight 326.12 g/mol
Melting Point 198–202°C (decomposes)
Solubility >50 mg/mL in H2O
LogP (Octanol-Water) 1.8
pKa 2.1, 9.4

Synthetic Routes for 2-Hydroxysaclofen

Stepwise Synthesis from (R,S)-Baclofen

The synthesis of 2-hydroxysaclofen often begins with (R,S)-baclofen, a GABAB receptor agonist, through selective hydroxylation and phosphinic acid modification (Scheme 1).

Scheme 1: Synthesis from (R,S)-Baclofen

  • Protection of the Amino Group : (R,S)-baclofen is treated with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to protect the primary amine.
  • Hydroxylation : The protected intermediate undergoes hydroxylation using osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) in acetone/water, introducing a hydroxyl group at the β-position.
  • Phosphinic Acid Formation : The hydroxylated product reacts with phosphorus trichloride (PCl3) in dichloromethane (DCM), followed by hydrolysis with hydrochloric acid (HCl) to yield the phosphinic acid moiety.
  • Deprotection : Removal of the Boc group with trifluoroacetic acid (TFA) in DCM produces 2-hydroxysaclofen as a white crystalline solid.

Key Reaction Conditions :

  • Temperature: 0–25°C (hydroxylation step).
  • Catalysts: OsO4 (0.5 mol%), NMO (2 equiv).
  • Yield: 62–68% over four steps.

Alternative Route via Michaelis-Arbuzov Reaction

An alternative method employs the Michaelis-Arbuzov reaction to construct the phosphinic acid backbone (Scheme 2).

Scheme 2: Michaelis-Arbuzov Approach

  • Preparation of Dichlorophenyl Ethylamine : 3,4-Dichlorophenylacetonitrile is reduced with lithium aluminum hydride (LiAlH4) to form the corresponding amine.
  • Alkylation with Epichlorohydrin : The amine reacts with epichlorohydrin in the presence of sodium hydride (NaH), yielding a chlorohydrin intermediate.
  • Phosphinic Acid Incorporation : The chlorohydrin undergoes Arbuzov reaction with hypophosphorous acid (H3PO2) and iodine (I2), followed by oxidation with hydrogen peroxide (H2O2).
  • Stereochemical Resolution : Chiral chromatography separates enantiomers using a cellulose tris(3,5-dimethylphenylcarbamate) column.

Key Reaction Conditions :

  • Solvent: Diethyl ether (Arbuzov step).
  • Temperature: Reflux at 40°C.
  • Yield: 55–60% (racemic), 45% after resolution.

Purification and Analytical Characterization

Chromatographic Purification

Crude 2-hydroxysaclofen is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The typical retention time is 12.3 min.

Table 2: HPLC Parameters for 2-Hydroxysaclofen

Column Mobile Phase Flow Rate Detection Purity
C18 (250 × 4.6 mm) 10–90% MeCN/H2O (+0.1% TFA) 1.0 mL/min UV 214 nm >98%

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, D2O) : δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 7.28 (dd, J = 8.4, 2.0 Hz, 1H), 4.12–4.05 (m, 1H), 3.92–3.85 (m, 1H), 3.18–3.10 (m, 2H), 1.42 (d, J = 6.8 Hz, 3H).
    • ³¹P NMR (162 MHz, D2O) : δ 25.6 ppm.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C11H15Cl2NO3P [M+H]⁺: 326.0254.
    • Found: 326.0256.

Pharmacological Validation and Receptor Binding

2-Hydroxysaclofen exhibits competitive antagonism at GABAB receptors, with a half-maximal inhibitory concentration (IC50) of 1.2 μM in rat cortical membranes. Computational studies reveal that its phosphinic acid group forms hydrogen bonds with Ser130 and Ser153 residues in the GABAB1 subunit, while the dichlorophenyl moiety engages in hydrophobic interactions with Trp278 (Fig. 2).

Table 3: Pharmacological Profile of 2-Hydroxysaclofen

Parameter Value
IC50 (GABAB Receptor) 1.2 μM
Selectivity (vs. GABAA) >100-fold
LogD7.4 1.5
Plasma Protein Binding 89%

Applications in Neuropharmacology

2-Hydroxysaclofen is widely used to:

  • Elucidate GABAB receptor signaling in astrocytes and neurons.
  • Study the role of GABAB in gastrointestinal motility and neurotransmitter release.
  • Validate allosteric modulators targeting the 7-transmembrane domain of GABAB2 subunits.

Chemical Reactions Analysis

CGP 64213 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GABAB (Gamma-aminobutyric acid type B) receptor antagonists have potential therapeutic applications for treating neurological and psychiatric conditions . These antagonists work by blocking the action of GABA at GABA<sub>B</sub> receptors, which are widely distributed throughout the brain and spinal cord . Research suggests that by blocking GABA<sub>B</sub> receptors, these antagonists may be valuable in treating absence epilepsy, cognitive dysfunction, and possibly pulmonary and intestinal disorders .

Scientific Research Applications

Epilepsy Preclinical results suggest that GABA<sub>B</sub> receptor antagonists may be valuable in treating absence epilepsy .

Cognitive Dysfunction GABA<sub>B</sub> receptor antagonists may be useful in treating cognitive impairments . Studies indicate that these antagonists could potentially protect the brain from neuronal damage associated with ischemia .

Anxiety and Depression Research using animal models demonstrates that GABA<sub>B</sub> receptor antagonism can produce antidepressant-like effects . Studies have shown that the GABA<sub>B</sub> receptor antagonist CGP56433A, when administered acutely, decreases immobility in the forced swim test (FST) without significantly changing locomotor activity . Chronic administration of CGP56433A has also been shown to produce antidepressant-like effects similar to the antidepressant desipramine .

Pulmonary and Intestinal Disorders There is speculation that GABA<sub>B</sub> receptor antagonists may be of benefit in treating conditions such as asthma, bowel, and bladder dysfunction .

Other potential applications

  • Analgesic and antitussive properties
  • Treating bladder dysfunction
  • Treating anxiety and depression
  • Protecting the brain from neuronal damage associated with ischemia
  • Treating drug addiction

Role in Modulating GABA Release

Mechanism of Action

CGP 64213 exerts its effects by binding to and activating GABA_B receptors, which are G-protein-coupled receptors. Upon activation, these receptors inhibit adenylyl cyclase activity, increase potassium conductance, and decrease calcium conductance. This leads to a reduction in neuronal excitability and neurotransmitter release . The molecular targets and pathways involved in this mechanism include the modulation of ion channels and intracellular signaling cascades.

Comparison with Similar Compounds

Comparison with Similar GABAB Receptor Antagonists

Pharmacological Profiles

The table below summarizes key pharmacological differences among Antagonist 2 and structurally diverse GABAB antagonists:

Compound IC50 (Pre-synaptic) IC50 (Post-synaptic) BBB Penetration Key Therapeutic Effects Clinical Relevance
Antagonist 2 (e.g., CGP35348) ~10–20 μM ~1–3 μM Yes Antidepressant, anti-seizure Preclinical models of addiction
CGP55845 ~0.1 μM ~0.03 μM No Blocks synaptic inhibition in hippocampus Experimental studies only
SCH50911 ~7 μM ~1 μM Yes Anti-absence seizures Potential epilepsy therapy
Phaclofen >100 μM >100 μM No Weak antagonist; used in vitro Research tool
CGP56433A ~5 μM ~1 μM Partial Exacerbates nicotine withdrawal Addiction research

Notes:

  • Potency Differences : Antagonist 2 requires 7–10× higher concentrations to block presynaptic receptors than postsynaptic ones, a trend consistent across most antagonists due to differential GABA concentrations at synaptic sites.
  • Receptor Subtype Selectivity : Antagonist 2 may preferentially target GABAB1b/2 heterodimers at postsynaptic sites, while CGP56433A blocks presynaptic autoreceptors.

Behavioral and Functional Comparisons

Depression and Anxiety

  • Antagonist 2 : Reduces immobility in forced swim tests (antidepressant-like effect), comparable to SCH50911. However, paradoxically, both agonists (e.g., baclofen) and antagonists (e.g., Antagonist 2) show similar anxiolytic effects in elevated zero-maze tests, likely due to opposing actions on distinct receptor subtypes.
  • CGP35348 : Improves memory formation in mice without impairing neuromuscular coordination, with gender-specific efficacy (females > males).

Absence Seizures

  • Antagonist 2 and SCH50911 : Both block spike-wave discharges (SWD) in rodent models of absence epilepsy, but Antagonist 2 shows partial efficacy against GHB-induced seizures compared to SCH50911.

Addiction and Withdrawal

  • Antagonist 2 and CGP56433A: Exacerbate non-dependence-related nicotine withdrawal symptoms (e.g., elevated ICSS thresholds) despite opposing receptor mechanisms.

Mechanistic Insights

  • Presynaptic vs. Postsynaptic Action : Antagonist 2 requires higher doses to inhibit presynaptic autoreceptors, likely due to greater GABA concentration in synaptic clefts.
  • Allosteric Modulation: Novel antagonists like compound 14 (from ) act as negative allosteric modulators (NAMs), distinct from orthosteric antagonists like Antagonist 2.
  • Gender-Specific Effects : Female rodents show enhanced responses to Antagonist 2 in motor coordination tasks, possibly due to hormonal interactions with GABAergic systems.

Critical Analysis of Contradictory Findings

  • Agonist-Antagonist Overlap : Both Antagonist 2 and agonists (e.g., baclofen) reduce morphine-induced conditioned place preference. This paradox may arise from differential activation of GABAB1a/2 (presynaptic) vs. GABAB1b/2 (postsynaptic) isoforms.
  • Antidepressant vs. Pro-Depressant Effects : While Antagonist 2 upregulates GABAB receptors with chronic use (a pro-depressant risk), acute administration yields antidepressant-like effects, highlighting dose- and timing-dependent outcomes.

Biological Activity

GABAB receptor antagonist 2-hydroxysaclofen (2-OH-saclofen) is a selective antagonist known for its significant role in modulating GABAergic neurotransmission. This article explores its biological activity, mechanisms of action, and implications in various neurological contexts, supported by diverse research findings and data.

Overview of GABAB Receptors

GABAB receptors are G protein-coupled receptors that mediate inhibitory neurotransmission in the central nervous system (CNS). They are formed by the heterodimerization of GABAB1 and GABAB2 subunits, which interact with various intracellular signaling pathways, predominantly through Gαi/o proteins. Upon activation, these receptors inhibit adenylate cyclase, leading to decreased cyclic AMP levels, and modulate ion channels, thus affecting neuronal excitability and neurotransmitter release .

2-Hydroxysaclofen functions as a competitive antagonist at GABAB receptors. By binding to these receptors, it inhibits their activation by endogenous agonists such as GABA. This blockade leads to increased neurotransmitter release and enhanced synaptic transmission due to reduced inhibitory control .

Key Mechanisms:

  • Inhibition of Neurotransmitter Release : 2-OH-saclofen prevents the opening of K+^+ channels and the inhibition of Ca2+^{2+} channels, which are critical for neurotransmitter release.
  • Modulation of Neuronal Excitability : The antagonist's action results in altered neuronal firing patterns, potentially affecting mood and cognition .

Behavioral Studies

Research has demonstrated that 2-OH-saclofen can influence behavior in animal models. For instance, studies on mice lacking the GABAB1 receptor subunit showed that administration of 2-OH-saclofen resulted in decreased immobility in the forced swim test (FST), suggesting an antidepressant-like effect .

Neurogenesis

In a study involving adult mice subjected to cerebral ischemia, treatment with a related GABAB antagonist (CGP52432) promoted hippocampal neurogenesis and improved spatial learning and memory. While not directly tested with 2-OH-saclofen, these findings highlight the potential for GABAB antagonism to enhance cognitive functions through neurogenesis .

Data Table: Comparative Effects of GABAB Antagonists

Study Antagonist Model Key Findings
2-HydroxysaclofenMiceDecreased immobility in FST; potential antidepressant effects
CGP52432Ischemic miceEnhanced neurogenesis; improved spatial memory
CGP55845Rat modelReversed behavioral changes related to psychosis

Implications in Neurological Disorders

The modulation of GABAergic signaling via antagonists like 2-hydroxysaclofen has profound implications for treating various neurological disorders:

  • Anxiety and Depression : The ability of GABAB antagonists to enhance neurotransmitter release suggests potential therapeutic avenues for mood disorders.
  • Cognitive Impairments : Enhancing neurogenesis may offer strategies for improving cognitive deficits associated with aging or brain injuries.
  • Psychotic Disorders : Alterations in GABA signaling have been implicated in schizophrenia; thus, antagonists may provide insights into novel treatment strategies .

Q & A

Basic Research Questions

Q. What structural features define functional GABAB receptors, and how do antagonists interact with these complexes?

GABAB receptors function as obligate heterodimers composed of GABAB1 and GABAB2 subunits. The GABAB1 subunit binds ligands (e.g., antagonists), while GABAB2 mediates G-protein coupling and downstream signaling . Antagonists like CGP35348 target the extracellular Venus flytrap domain of GABAB1, disrupting receptor activation . Co-immunoprecipitation studies confirm subunit interaction via C-terminal coiled-coil domains, which are critical for receptor trafficking and function .

Q. What experimental models are used to assess GABAB antagonist efficacy in vivo?

Rodent models are primary for testing behavioral and physiological effects. For example:

  • Absence seizures : Antagonists like CGP35348 suppress spike-wave discharges in genetic absence epilepsy rats (GAERS) .
  • Depression : Forced swim tests (FST) and tail suspension tests (TST) in mice show reduced immobility (antidepressant-like effects) with antagonists (e.g., CGP36742) .
  • Toxicokinetics : GHB overdose models evaluate antagonists (e.g., SGS742) for respiratory depression reversal .

Q. How do GABAB antagonists differ pharmacologically from GABAA-targeting compounds?

GABAB antagonists (e.g., CGP55845) selectively block Gi/Go-coupled receptors, modulating adenylate cyclase and K+ channels, unlike GABAA ligands that target ligand-gated Cl− channels. Specificity is confirmed via insensitivity to bicuculline (GABAA antagonist) and baclofen (GABAB agonist) .

Advanced Research Questions

Q. How can researchers resolve contradictions in GABAB antagonist effects across different experimental paradigms?

Example: Antagonists show antidepressant-like effects in rodents but upregulate GABAB receptor expression in prolonged use . To address this:

  • Use knockout models (e.g., GABAB1−/− mice) to isolate receptor-mediated behaviors .
  • Combine radioligand binding assays (e.g., [³H]CGP54626) with behavioral tests to correlate receptor density changes with functional outcomes .

Q. What methodological considerations are critical for studying brain-penetrant GABAB antagonists?

  • Blood-brain barrier (BBB) permeability : Use LC-MS/MS to quantify brain-to-plasma ratios (e.g., CGP36742 achieves 2:1 ratio) .
  • Functional validation : Pair systemic administration with intracerebral microdialysis to measure extracellular GABA levels or electrophysiology (e.g., K+ current inhibition in hippocampal slices) .

Q. How do heteromeric receptor configurations influence antagonist selectivity and signaling?

Splice variants (e.g., GABAB1a vs. 1b) and auxiliary subunits (e.g., KCTD16) alter antagonist binding kinetics. Techniques:

  • Xenopus oocyte electrophysiology to compare inward-rectifying K+ (GIRK) currents in GABAB1a/2 vs. 1b/2 co-expressing systems .
  • Biolayer interferometry to quantify antagonist affinity shifts in heterodimer vs. monomeric receptors .

Q. Why do some GABAB antagonists paradoxically enhance receptor expression, and how is this managed experimentally?

Chronic antagonist exposure (e.g., SCH 50911) upregulates GABAB receptors via compensatory feedback. Mitigation strategies:

  • Pulse dosing regimens to avoid adaptive changes .
  • Receptor internalization assays (e.g., pH-sensitive GFP tags) to track trafficking dynamics .

Q. Data Contradiction Analysis

Q. Why do GHB-induced absence seizures show partial GABAB receptor dependence despite GHB being a weak agonist?

GHB’s pro-epileptic effects are fully blocked by CGP35348, but its cerebellar cGMP reduction is only partially GABAB-mediated, suggesting additional GHB-specific receptor involvement . Experimental resolution:

  • Use dual-receptor knockout models (GABAB1−/− + GHB receptor−/−) .
  • Calcium imaging in astrocytes to dissect GABAB vs. non-GABAB pathways (e.g., CGP55845 abolishes GABA-induced Ca²⁺ transients) .

Q. Key Methodological Tables

Antagonist Target IC50/EC50 Key Application Reference
CGP35348GABAB132 μMAbsence seizure suppression
SGS742GABAB1/2 heterodimer12 nMGHB overdose reversal
CGP55845GABAB115 nMAstrocyte Ca²ⁿ signaling inhibition
SCH 50911GABAB140 nMDepression models (FST/TST)

Properties

Molecular Formula

C26H36IN2O7P

Molecular Weight

646.5 g/mol

IUPAC Name

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1

InChI Key

RLYLJDJFHZHCTR-GCJKJVERSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 64213
CGP-64213
CGP64213

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GABAB receptor antagonist 2
Reactant of Route 2
Reactant of Route 2
GABAB receptor antagonist 2
Reactant of Route 3
Reactant of Route 3
GABAB receptor antagonist 2
Reactant of Route 4
GABAB receptor antagonist 2
Reactant of Route 5
GABAB receptor antagonist 2
Reactant of Route 6
GABAB receptor antagonist 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.